3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide
Description
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide (CAS: 1286718-03-3) is a pyridazinone derivative with a molecular formula of C₂₃H₂₂N₄O₃S and a molecular weight of 434.5 g/mol . Its structure features a pyridazinone core substituted with a furan-2-yl group at the 3-position, a methyl branch at the 2-position of the propanamide chain, and a 2-phenylthiazole moiety linked via an ethylamine group (Figure 1). This hybrid architecture combines heterocyclic motifs (furan, thiazole) known for diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16(14-27-21(28)10-9-19(26-27)20-8-5-13-30-20)22(29)24-12-11-18-15-31-23(25-18)17-6-3-2-4-7-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHHGCHOSAJJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound consists of:
- A furan ring , which is known for its diverse pharmacological properties.
- A pyridazinone core , which contributes to its chemical reactivity.
- A propanamide group that may enhance its interaction with biological targets.
The molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Properties : The furan and pyridazinone moieties can interact with cellular pathways involved in cancer proliferation. For instance, studies have shown that derivatives of furan and pyridazine can inhibit tubulin polymerization, which is critical for cancer cell division .
- Antimicrobial Effects : The presence of the thiazole ring suggests potential antimicrobial properties. Compounds featuring thiazole derivatives have been documented to exhibit activity against various bacterial strains.
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as diabetes or obesity .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Receptors : The furan and pyridazinone rings can bind to specific receptors or enzymes, modulating their activity.
- Disruption of Cellular Pathways : By interfering with key signaling pathways, the compound may induce apoptosis in cancer cells or inhibit microbial growth.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the furan ring through cyclization reactions.
- Synthesis of the pyridazinone core via condensation reactions.
- Coupling these intermediates with thiazole and propanamide components under controlled conditions.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
These findings suggest that this compound could be a promising candidate for further investigation in medicinal chemistry.
Comparison with Similar Compounds
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS: 1246045-01-1)
- Molecular Formula : C₁₈H₁₇N₃O₄
- Molecular Weight : 339.3 g/mol
- Key Differences : Replaces the 2-methylpropanamide and phenylthiazole-ethylamine groups with a simpler acetamide chain and a 4-methoxybenzyl substituent. The absence of a thiazole ring reduces molecular complexity and weight compared to the target compound. This simplification may impact lipophilicity and target binding .
3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide (CAS: 1286732-15-7)
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.4 g/mol
- Key Differences: Substitutes the phenylthiazole-ethyl group with a pyridin-3-ylmethyl moiety.
Hybrid Pyridazinone-Antipyrine Derivatives
Compounds from antipyrine/pyridazinone hybrids () share structural motifs with the target molecule but incorporate antipyrine (1,2-dihydro-3H-pyrazol-3-one) instead of thiazole or furan groups:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | IR C=O Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| 6i | C₂₉H₃₃N₅O₃ | 548.2 | 4-Benzylpiperidin-1-yl | 173–175 | 1650, 1620 |
| 6j | C₂₇H₂₅N₅O₃ | 527.3 | Phenyl | 188–190 | 1650, 1620 |
| 6k | C₂₄H₂₂N₄O₃ | 430.2 | 4-Methylphenyl | 233–235 | 1650, 1620 |
| Target Compound | C₂₃H₂₂N₄O₃S | 434.5 | 2-Phenylthiazole-ethyl, furan-2-yl | N/A | ~1650 (predicted) |
Key Observations :
- The target compound’s molecular weight (434.5) is comparable to 6k (430.2) but lower than 6i (548.2), reflecting differences in substituent bulk.
- Thiazole and furan groups in the target compound may enhance π-π stacking and hydrogen bonding compared to the alkyl/aryl groups in 6i–6k .
- All analogs exhibit IR C=O peaks near 1650 cm⁻¹, consistent with the pyridazinone and amide carbonyl groups .
Functional Group Impact on Pharmacological Potential
Thiazole vs. Benzothiazole
Furan vs. Pyrimidinone
- 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide (CAS: 1170248-87-9): Molecular Formula: C₁₆H₁₉N₃O₄S Molecular Weight: 371.3 g/mol The dihydropyrimidinone group introduces additional hydrogen-bonding sites, which may enhance solubility but reduce metabolic stability compared to the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
